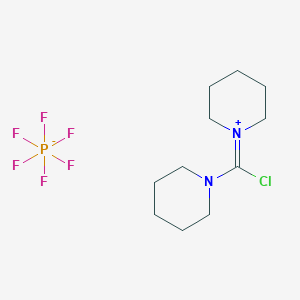

Chlorodipiperidinocarbenium hexafluorophosphate

Beschreibung

Eigenschaften

IUPAC Name |

1-[chloro(piperidin-1-ium-1-ylidene)methyl]piperidine;hexafluorophosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20ClN2.F6P/c12-11(13-7-3-1-4-8-13)14-9-5-2-6-10-14;1-7(2,3,4,5)6/h1-10H2;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBGDXHWJVCOPDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=[N+]2CCCCC2)Cl.F[P-](F)(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20ClF6N2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00572696 | |

| Record name | 1-[Chloro(piperidin-1-yl)methylidene]piperidin-1-ium hexafluorophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00572696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161308-40-3 | |

| Record name | 1-[Chloro(piperidin-1-yl)methylidene]piperidin-1-ium hexafluorophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00572696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chlorodipiperidinocarbenium hexafluorophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Chlorodipiperidinocarbenium Hexafluorophosphate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorodipiperidinocarbenium hexafluorophosphate, also known by the synonym PipClU, is a potent coupling reagent extensively utilized in organic synthesis, particularly in the formation of amide bonds for peptide synthesis. Its efficacy lies in its ability to rapidly activate carboxylic acids, facilitating their reaction with amines under mild conditions. This technical guide provides a comprehensive overview of its chemical properties, synthesis, spectroscopic data, and a detailed protocol for its application in peptide coupling, alongside a mechanistic exploration of its function.

Chemical and Physical Properties

This compound is a stable, crystalline solid. Below is a summary of its key chemical and physical properties.

| Property | Value |

| IUPAC Name | 1-[chloro(piperidin-1-ium-1-ylidene)methyl]piperidine;hexafluorophosphate |

| Synonyms | PipClU, Chloro-N,N,N',N'-bis(pentamethylene)formamidinium hexafluorophosphate |

| CAS Number | 161308-40-3 |

| Molecular Formula | C₁₁H₂₀ClF₆N₂P |

| Molecular Weight | 360.71 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 120-122 °C |

| Solubility | Soluble in polar aprotic solvents such as acetonitrile, dichloromethane (DCM), and dimethylformamide (DMF) |

| Hazards | Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[1]. |

Synthesis

Experimental Protocol: Synthesis of this compound

Materials:

-

1,1'-Carbonyldipiperidine

-

Oxalyl chloride or phosgene equivalent

-

Potassium hexafluorophosphate (KPF₆)

-

Anhydrous dichloromethane (DCM)

-

Anhydrous diethyl ether

-

Water

Procedure:

-

Formation of the Chloroformamidinium Chloride:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1,1'-carbonyldipiperidine (1 equivalent) in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of oxalyl chloride (1 equivalent) or a phosgene equivalent in anhydrous DCM to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The formation of the chloroformamidinium chloride intermediate can be monitored by the cessation of gas evolution.

-

-

Anion Exchange:

-

In a separate flask, prepare a saturated aqueous solution of potassium hexafluorophosphate (KPF₆) (1.1 equivalents).

-

Slowly add the aqueous KPF₆ solution to the vigorously stirred reaction mixture containing the chloroformamidinium chloride.

-

Continue stirring for 1-2 hours to ensure complete anion exchange. A white precipitate of this compound should form.

-

-

Isolation and Purification:

-

Separate the organic layer and wash it with water (2 x 50 mL) to remove any remaining inorganic salts.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

The crude product can be further purified by recrystallization from a mixture of dichloromethane and diethyl ether to yield pure this compound as a white crystalline solid.

-

Spectroscopic Data

Fourier-Transform Infrared (FTIR) Spectroscopy

The ATR-IR spectrum of this compound is available on PubChem[1]. The major peaks and their corresponding functional group assignments are summarized in the table below.

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~2940 | C-H stretching (aliphatic) |

| ~1640 | C=N⁺ stretching (iminium) |

| ~1450 | CH₂ scissoring |

| ~830 | P-F stretching (hexafluorophosphate anion) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Expected Chemical Shifts):

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~3.5 - 3.8 | Broad | 8H | -N-CH₂ - (alpha to nitrogen) |

| ~1.6 - 1.9 | Multiplet | 12H | -CH₂-CH₂ -CH₂- (beta and gamma to nitrogen) |

¹³C NMR (Expected Chemical Shifts):

| Chemical Shift (ppm) | Assignment |

| ~160 - 165 | C =N⁺ (carbenium carbon) |

| ~50 - 55 | -N-C H₂- (alpha to nitrogen) |

| ~24 - 27 | -CH₂-C H₂-CH₂- (beta to nitrogen) |

| ~22 - 24 | -CH₂-C H₂- (gamma to nitrogen) |

Application in Peptide Synthesis

This compound (PipClU) is a highly effective coupling reagent for the formation of peptide bonds. It is particularly useful for coupling sterically hindered amino acids and for minimizing racemization.

Experimental Protocol: Peptide Coupling using PipClU

Materials:

-

N-protected amino acid (1 equivalent)

-

C-protected amino acid or peptide-resin (1 equivalent)

-

This compound (PipClU) (1.1 equivalents)

-

Diisopropylethylamine (DIPEA) (2-3 equivalents)

-

Anhydrous Dimethylformamide (DMF)

Procedure:

-

Activation of the Carboxylic Acid:

-

In a clean, dry reaction vessel, dissolve the N-protected amino acid (1 equivalent) and this compound (1.1 equivalents) in anhydrous DMF.

-

Add Diisopropylethylamine (DIPEA) (2 equivalents) to the solution and stir at room temperature for 10-15 minutes. This pre-activation step forms the reactive ester intermediate.

-

-

Coupling Reaction:

-

To the pre-activated solution, add the C-protected amino acid or the deprotected N-terminus of the peptide-resin (1 equivalent).

-

If the amine component is a hydrochloride salt, add an additional equivalent of DIPEA.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) for solution-phase synthesis or by a Kaiser test for solid-phase synthesis. The coupling is typically complete within 1-2 hours.

-

-

Work-up (for solution-phase synthesis):

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude peptide.

-

The crude product can be purified by column chromatography.

-

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the logical flow of the peptide coupling process using PipClU.

Caption: Experimental workflow for peptide synthesis using PipClU.

Mechanism of Action

The efficacy of this compound as a coupling reagent stems from the high reactivity of the in situ generated activated species. The proposed mechanism involves the formation of a highly electrophilic acyl-uronium intermediate.

Caption: Proposed mechanism for peptide bond formation using PipClU.

The reaction is initiated by the deprotonation of the carboxylic acid by the base (DIPEA). The resulting carboxylate anion attacks the electrophilic carbon of the chlorodipiperidinocarbenium cation, displacing the chloride ion and forming a highly reactive acyl-uronium intermediate. This intermediate is then susceptible to nucleophilic attack by the amino group of the second amino acid. The subsequent collapse of the tetrahedral intermediate results in the formation of the desired peptide bond and a stable urea byproduct, which can be easily removed during work-up.

Conclusion

This compound (PipClU) is a valuable and efficient reagent for amide bond formation, particularly in the context of modern peptide synthesis. Its high reactivity, coupled with the ability to suppress racemization, makes it a preferred choice for the synthesis of complex peptides and in drug discovery applications. This guide provides the essential technical information for its synthesis, characterization, and effective utilization in the laboratory. As with all reactive chemical reagents, appropriate safety precautions should be taken when handling this compound.

References

An In-depth Technical Guide to Chlorodipiperidinocarbenium Hexafluorophosphate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, properties, and potential applications of Chlorodipiperidinocarbenium hexafluorophosphate. The information is curated for professionals in research and development, with a focus on data-driven insights and detailed experimental protocols.

Core Compound Information

This compound, also known by its abbreviated name PipClU, is a chloroformamidinium salt. Its structure features a central carbon atom double-bonded to two piperidine rings, with a chlorine atom also attached to the central carbon, forming a carbenium ion. This cation is stabilized by the hexafluorophosphate anion.

Structure and Identifiers

The chemical structure and key identifiers of this compound are summarized below.

| Identifier | Value |

| IUPAC Name | 1-[chloro(piperidin-1-ium-1-ylidene)methyl]piperidine hexafluorophosphate[1] |

| CAS Number | 161308-40-3[1] |

| Molecular Formula | C₁₁H₂₀ClF₆N₂P[1] |

| Molecular Weight | 360.71 g/mol |

| Canonical SMILES | C1CCN(CC1)C(=[N+]2CCCCC2)Cl.F--INVALID-LINK--(F)(F)(F)F[1] |

| InChI Key | GBGDXHWJVCOPDA-UHFFFAOYSA-N[1] |

Physical and Chemical Properties

The known physical and chemical properties of the compound are detailed in the following table.

| Property | Value |

| Melting Point | 120-122 °C |

| Solubility | Soluble in acetonitrile |

| Appearance | White to off-white powder or crystals |

| Storage Temperature | 2-8°C |

Safety and Handling

This compound is classified as an irritant. The following table outlines its hazard classifications.

| Hazard Statement | Description |

| H315 | Causes skin irritation[1] |

| H319 | Causes serious eye irritation[1] |

| H335 | May cause respiratory irritation[1] |

Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), should be followed when handling this compound. Work should be conducted in a well-ventilated fume hood.

Synthesis Protocol

Caption: Proposed Synthesis Workflow for this compound.

Detailed Methodology

-

Vilsmeier Reagent Formation: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add N-formylpiperidine to anhydrous dimethylformamide (DMF) and cool the mixture to 0-5 °C in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃) dropwise to the stirred solution, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours, then heat to 90-100 °C for 4-6 hours.

-

Salt Formation and Precipitation: Cool the reaction mixture to room temperature and then further to 0-10 °C.

-

In a separate beaker, prepare a solution of sodium hexafluorophosphate (NaPF₆) in a cold methanol/water mixture.

-

Slowly add the Vilsmeier reagent solution to the NaPF₆ solution with vigorous stirring.

-

A precipitate of this compound should form. Continue stirring in the cold for another 60 minutes to ensure complete precipitation.

-

Isolation and Purification: Collect the solid product by vacuum filtration.

-

Wash the filtered solid with cold methanol/water, followed by diethyl ether, to remove any unreacted starting materials and byproducts.

-

Dry the product under vacuum to obtain the final compound.

Applications in Organic Synthesis

This compound belongs to the class of chloroformamidinium salts, which are primarily utilized as coupling reagents in organic synthesis, particularly for the formation of amide bonds in peptide synthesis. These reagents are valued for their high reactivity and ability to facilitate challenging couplings, such as those involving sterically hindered amino acids.

Caption: General Workflow for Amide Bond Formation using a Chloroformamidinium Reagent.

Experimental Protocol: Peptide Coupling

The following is a general protocol for a peptide coupling reaction using a chloroformamidinium reagent like this compound.

-

Preparation: Dissolve the N-protected amino acid (1.0 equivalent) in an appropriate anhydrous solvent (e.g., DMF or dichloromethane) in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

-

Activation: Add this compound (1.05 equivalents) and a non-nucleophilic tertiary amine base, such as N,N-diisopropylethylamine (DIEA) (2.0 equivalents), to the solution. Stir the mixture at room temperature for 10-15 minutes to allow for the activation of the carboxylic acid.

-

Coupling: Add the amino acid ester hydrochloride or the N-terminus deprotected peptide (1.0 equivalent) to the reaction mixture.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-4 hours at room temperature.

-

Work-up: Once the reaction is complete, dilute the mixture with an organic solvent such as ethyl acetate and wash sequentially with a mild acidic solution (e.g., 5% citric acid), a mild basic solution (e.g., 5% sodium bicarbonate), and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude peptide by column chromatography on silica gel to obtain the desired product.

Spectroscopic Data

Detailed experimental spectroscopic data (NMR, IR, Mass Spectrometry) for this compound is not widely available in peer-reviewed literature. An ATR-IR spectrum is noted in the PubChem database, but the raw data is not provided.[1] Researchers are advised to perform their own characterization upon synthesis or acquisition of this compound.

References

An In-depth Technical Guide to Chlorodipiperidinocarbenium Hexafluorophosphate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chlorodipiperidinocarbenium hexafluorophosphate, a member of the chloroamidinium salt family of reagents, serves as a valuable tool in modern organic synthesis. While the specific historical details of its initial discovery remain elusive in readily available scientific literature, its development can be understood within the broader context of the exploration of carbenium ions and their application as coupling reagents. This guide provides a comprehensive overview of its probable synthesis, physicochemical properties, and likely applications, drawing parallels from closely related and well-documented analogues. Detailed experimental protocols, data summaries, and pathway visualizations are included to support researchers in its practical application.

Introduction and Historical Context

The discovery and development of carbenium ions have been pivotal in the advancement of organic chemistry, providing powerful intermediates for a myriad of chemical transformations. Within this class, this compound emerges as a stable, yet reactive, electrophilic species. Although a definitive "discovery" paper for this specific salt, identified by its CAS number 161308-40-3, is not prominently cited in scientific databases, its origins can be traced to the broader investigation of formamidinium salts and their utility as activating agents, particularly in peptide synthesis.

The development of similar reagents, such as Chloro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate, has been documented in the context of creating efficient coupling reagents. These compounds provide a valuable alternative to other activating agents, offering distinct advantages in certain synthetic scenarios. The piperidine moieties in the target compound are expected to influence its steric and electronic properties, thereby modulating its reactivity and solubility.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in Table 1. This information is compiled from various chemical supplier databases and provides a foundational dataset for its use in a laboratory setting.

Table 1: Quantitative Data for this compound

| Property | Value |

| CAS Number | 161308-40-3 |

| Molecular Formula | C₁₁H₂₀ClF₆N₂P |

| Molecular Weight | 360.71 g/mol |

| IUPAC Name | 1-[chloro(piperidin-1-ium-1-ylidene)methyl]piperidine;hexafluorophosphate |

| Appearance | White to off-white crystalline powder (inferred) |

| Melting Point | Not reported |

| Boiling Point | Not reported |

| Solubility | Soluble in many organic solvents (e.g., Dichloromethane, Acetonitrile) |

Inferred Synthesis and Experimental Protocol

Based on the established synthesis of analogous chloroamidinium salts, a plausible and detailed experimental protocol for the preparation of this compound is outlined below. The synthesis likely proceeds via the reaction of a suitable urea precursor with an activating agent to form a chloroamidinium chloride, followed by an anion exchange to the hexafluorophosphate salt.

Synthesis Pathway

Core Mechanism of Action: An In-depth Technical Guide to Chlorodipiperidinocarbenium Hexafluorophosphate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorodipiperidinocarbenium hexafluorophosphate, commonly referred to as PipClU, is a potent coupling reagent utilized in organic synthesis. Belonging to the class of chloroformamidinium salts, it serves as a powerful electrophile, facilitating the formation of amide bonds, esters, and other functionalities. Its utility is particularly pronounced in peptide synthesis and the construction of complex molecular architectures where efficient and selective bond formation is paramount. This guide elucidates the core mechanism of action of PipClU, provides detailed experimental protocols for its application, and presents quantitative data for analogous systems.

Mechanism of Action

The mechanism of action of this compound is analogous to that of other well-studied chloroformamidinium and uronium-based coupling reagents. The core of its reactivity lies in the highly electrophilic nature of the central carbenium ion, which readily activates carboxylic acids for nucleophilic attack by amines or alcohols.

The process can be delineated into the following key steps:

-

Activation of the Carboxylic Acid: The primary step involves the reaction of the carboxylic acid with PipClU in the presence of a non-nucleophilic base, typically a tertiary amine such as diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM). The base deprotonates the carboxylic acid, forming a carboxylate anion.

-

Formation of the Acyl-Imminium Intermediate: The carboxylate anion then attacks the electrophilic central carbon of the PipClU cation. This results in the displacement of the chloride ion and the formation of a highly reactive O-acyl-dipiperidinocarbenium intermediate. This intermediate is a potent acylating agent.

-

Nucleophilic Attack: The amine or alcohol nucleophile then attacks the carbonyl carbon of the activated acyl-imminium intermediate.

-

Product Formation and Byproduct Release: This attack leads to the formation of a tetrahedral intermediate which subsequently collapses to form the desired amide or ester bond and releases dipiperidinylurea as a byproduct. The hexafluorophosphate anion remains as a spectator ion throughout the reaction.

Signaling Pathway Diagram

Caption: General mechanism of amide bond formation using PipClU.

Quantitative Data

| Carboxylic Acid | Amine | Base | Solvent | Yield (%) |

| Benzoic Acid | Benzylamine | DIPEA | Dichloromethane | >95 |

| Phenylacetic Acid | Morpholine | DIPEA | Acetonitrile | 92 |

| Fmoc-Gly-OH | H-Leu-OMe | NMM | DMF | 98 |

| Boc-Ala-OH | H-Phe-OtBu | DIPEA | Dichloromethane | 96 |

| 4-Methoxybenzoic Acid | Aniline | DIPEA | THF | 85 |

| Cyclohexanecarboxylic Acid | Piperidine | NMM | Dichloromethane | 94 |

Experimental Protocols

General Procedure for Amide Bond Synthesis

This protocol provides a general method for the synthesis of amides from a carboxylic acid and an amine using this compound as the coupling agent.

Materials:

-

Carboxylic acid (1.0 eq)

-

Amine (1.1 eq)

-

This compound (PipClU) (1.2 eq)

-

Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) (2.5 eq)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 eq) and dissolve it in anhydrous DCM or DMF.

-

Add the amine (1.1 eq) to the solution.

-

In a separate vial, dissolve this compound (1.2 eq) in a minimal amount of the same anhydrous solvent.

-

Add the PipClU solution to the reaction mixture.

-

Finally, add the base (DIPEA or NMM, 2.5 eq) dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with ethyl acetate or DCM.

-

Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization.

Characterization:

The structure and purity of the synthesized amide should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Experimental Workflow Diagram

Caption: A typical experimental workflow for amide synthesis using PipClU.

This compound is a highly effective coupling reagent for the synthesis of amides and other related functionalities. Its mechanism of action involves the rapid and efficient activation of carboxylic acids, leading to high yields of the desired products under mild reaction conditions. The provided experimental protocol and workflow offer a robust starting point for researchers employing this reagent in their synthetic endeavors. While direct and extensive quantitative data for PipClU remains to be broadly published, the performance of analogous reagents provides a strong indication of its synthetic utility.

Physical and chemical properties of Chlorodipiperidinocarbenium hexafluorophosphate.

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorodipiperidinocarbenium hexafluorophosphate, often abbreviated as PipClU, is a potent coupling reagent utilized primarily in organic synthesis, with notable applications in peptide chemistry. This document provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and application, and a discussion of its mechanism of action. The information is intended to serve as a technical guide for researchers and professionals in the fields of chemistry and drug development.

Core Properties

This compound is a white to off-white crystalline solid.[1] It is recognized for its stability and efficacy as a coupling agent, facilitating the formation of amide bonds with high efficiency.[1]

Physical and Chemical Data

The key physical and chemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₂₀ClF₆N₂P | [1] |

| Molecular Weight | 360.71 g/mol | [1] |

| CAS Number | 161308-40-3 | [1] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 120-125 °C | [1] |

| Solubility | Soluble in acetonitrile (0.1 g/mL, clear, colorless) | |

| Purity | ≥ 99% (HPLC) | [1] |

| Storage Conditions | Store at 2-8 °C | [1] |

Safety and Handling

This compound is classified as a skin, eye, and respiratory irritant.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this reagent. Work should be conducted in a well-ventilated fume hood.

Synthesis Protocol

Proposed Synthesis Workflow:

Caption: Proposed synthesis workflow for this compound.

Methodology:

-

Chlorination: To a solution of the corresponding urea (N,N,N',N'-tetramethylurea for the tetramethyl analogue, and likely dipiperidin-1-ylmethanone for the target compound) in a dry aprotic solvent such as dichloromethane, a chlorinating agent like oxalyl chloride or phosgene is added slowly at a controlled temperature.[3] The reaction mixture is typically stirred for several hours.

-

Anion Exchange: The resulting chloroformamidinium chloride intermediate is then subjected to an anion exchange reaction. An aqueous solution of a hexafluorophosphate salt, such as potassium hexafluorophosphate (KPF₆), is added to the reaction mixture.

-

Isolation: The desired this compound precipitates from the aqueous solution and can be isolated by filtration, washed with water and a non-polar organic solvent like diethyl ether, and dried under vacuum.

Application in Peptide Synthesis

This compound is a highly effective coupling reagent for the formation of amide bonds, a critical step in solid-phase peptide synthesis (SPPS). It acts as an activating agent for the carboxylic acid moiety of an N-protected amino acid, facilitating its reaction with the free amine of the growing peptide chain attached to a solid support.

General Peptide Coupling Protocol

The following is a generalized protocol for a manual solid-phase peptide synthesis coupling step using this compound.

Experimental Workflow for Peptide Coupling:

Caption: General workflow for a peptide coupling step using PipClU.

Methodology:

-

Resin Preparation: The resin with the N-terminally deprotected amino acid is swelled in a suitable solvent like N,N-dimethylformamide (DMF).[4]

-

Activation of Amino Acid: In a separate vessel, the N-Fmoc protected amino acid (typically 3-5 equivalents relative to the resin loading) is dissolved in DMF. To this solution, this compound (of near equivalence to the amino acid) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (typically 2 equivalents relative to the amino acid) are added. The mixture is allowed to pre-activate for a few minutes.[5]

-

Coupling Reaction: The activated amino acid solution is added to the resin. The reaction vessel is then agitated at room temperature for a period of 1-2 hours to ensure complete coupling.

-

Washing: After the coupling reaction, the resin is thoroughly washed with DMF to remove excess reagents and by-products. A wash with dichloromethane (DCM) and isopropanol may follow to ensure complete removal of impurities.[4]

-

Confirmation of Completion: The completion of the coupling reaction can be monitored using a qualitative test such as the Kaiser test or the chloranil test.

Mechanism of Action

The primary role of this compound in peptide synthesis is to activate the carboxylic acid of an incoming amino acid, converting it into a more reactive species that is susceptible to nucleophilic attack by the amine of the growing peptide chain.

Proposed Mechanism of Amide Bond Formation:

Caption: Proposed mechanism of PipClU-mediated amide bond formation.

The reaction is believed to proceed through the formation of a highly reactive O-acylisouronium intermediate. The chlorodipiperidinocarbenium cation reacts with the carboxylate of the N-protected amino acid, displacing the chloride ion. This activated intermediate is then readily attacked by the nucleophilic primary amine of the resin-bound peptide. The subsequent collapse of the tetrahedral intermediate results in the formation of the desired amide bond and the release of a stable urea byproduct (dipiperidinyl urea).

Spectroscopic Data

Detailed experimental ¹H and ¹³C NMR spectra for this compound are not widely available in the public domain. However, based on the known structure and data from similar compounds, the expected chemical shifts can be predicted.

Expected NMR Chemical Shifts:

| Nucleus | Functional Group | Expected Chemical Shift (ppm) |

| ¹H | Piperidine (α-CH₂) | 3.0 - 3.5 |

| Piperidine (β, γ-CH₂) | 1.5 - 2.0 | |

| ¹³C | Carbenium Carbon (N-C-N) | 160 - 170 |

| Piperidine (α-C) | 45 - 55 | |

| Piperidine (β, γ-C) | 20 - 30 |

Crystallographic Data

To date, a publicly available single-crystal X-ray structure of this compound has not been reported in the major crystallographic databases. Structural analyses of similar hexafluorophosphate salts of organic cations generally show well-defined ionic packing with the PF₆⁻ anion exhibiting octahedral geometry.

Conclusion

This compound is a valuable and efficient coupling reagent for organic synthesis, particularly in the challenging field of peptide synthesis. Its stability, high reactivity, and the formation of soluble byproducts make it an attractive alternative to other coupling reagents. This guide provides a foundational understanding of its properties and applications, aiming to facilitate its effective use in research and development. Further studies to fully characterize its spectroscopic properties and reaction kinetics would be beneficial to the scientific community.

References

An In-depth Technical Guide to Chlorodipiperidinocarbenium Hexafluorophosphate (CAS: 161308-40-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorodipiperidinocarbenium hexafluorophosphate, commonly referred to by its synonym PipClU, is a crystalline, non-hygroscopic coupling reagent utilized primarily in organic synthesis.[1] With the CAS number 161308-40-3, this compound belongs to the family of uronium/guanidinium salt-based coupling agents, which are renowned for their efficiency in facilitating amide bond formation.[2] Its stability, high reactivity, and efficacy in minimizing side reactions make it a valuable tool in the synthesis of peptides, complex organic molecules, and in the broader context of drug discovery and materials science.[2] This guide provides a comprehensive overview of its chemical and physical properties, synthesis, reactivity, and detailed protocols for its application.

Chemical and Physical Properties

This compound is a white to off-white crystalline powder.[2] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 161308-40-3 | [3][4][5] |

| Molecular Formula | C₁₁H₂₀ClF₆N₂P | [3] |

| Molecular Weight | 360.71 g/mol | [3] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 120-125 °C | [2] |

| Solubility | Acetonitrile: 0.1 g/mL (clear, colorless) | [1] |

| Purity | ≥ 99% (HPLC) | [2] |

| Synonyms | PipClU, Chloro-N,N,N',N'-bis(pentamethylene)formamidinium hexafluorophosphate | [1][2] |

| Storage Conditions | 2-8 °C, under inert atmosphere | [1][2] |

Spectral Data

Detailed spectral analysis is crucial for the verification of the identity and purity of this compound. While a publicly available repository of all spectra is limited, the expected spectral characteristics are summarized below based on its structure and data from similar compounds. An ATR-IR spectrum is available on PubChem.

Table 2: Spectral Data Summary

| Spectrum | Key Features and Expected Chemical Shifts (δ) / Peaks |

| ¹H NMR | Signals corresponding to the piperidine ring protons would be expected in the aliphatic region (approx. 1.5-4.0 ppm). The protons closer to the positively charged nitrogen would likely appear more downfield. |

| ¹³C NMR | The spectrum would show signals for the piperidine carbons and the central carbenium carbon. The carbenium carbon (C=N⁺) is expected to be significantly downfield (typically >160 ppm). The piperidine carbons would appear in the aliphatic region (approx. 20-60 ppm). |

| IR Spectroscopy | The IR spectrum would likely show characteristic C-N stretching vibrations. An ATR-IR spectrum is available in the PubChem database (CID 15429165). |

| Mass Spectrometry | The mass spectrum would show the molecular ion of the cation [C₁₁H₂₀ClN₂]⁺ at m/z 215.13. Fragmentation patterns would likely involve the loss of piperidine rings or chlorine. |

Synthesis

Caption: Plausible synthesis workflow for this compound.

Mechanism of Action in Amide Bond Formation

This compound acts as a coupling reagent by activating the carboxyl group of a carboxylic acid, making it susceptible to nucleophilic attack by an amine. The generally accepted mechanism for uronium/guanidinium salt-based coupling reagents is illustrated below.

Caption: General mechanism of amide bond formation using a uronium-type coupling reagent.

Experimental Protocols

While a specific, peer-reviewed protocol for this compound is not available, the following representative protocols for solution-phase amidation and solid-phase peptide synthesis (SPPS) are provided based on standard procedures for similar uronium salt coupling reagents. Note: These are generalized protocols and may require optimization for specific substrates.

Representative Protocol for Solution-Phase Amidation

This protocol describes the coupling of a generic carboxylic acid and an amine in solution.

Caption: Experimental workflow for a representative solution-phase amidation reaction.

Detailed Steps:

-

Reaction Setup: To a solution of the carboxylic acid (1.0 equivalent) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add N,N-diisopropylethylamine (DIPEA, 2.0 equivalents).

-

Activation: Cool the mixture to 0 °C and add this compound (1.1 equivalents) in one portion. Stir the reaction mixture at 0 °C for 10-15 minutes, then allow it to warm to room temperature.

-

Coupling: Add the amine (1.0 equivalent) to the reaction mixture.

-

Reaction Monitoring: Stir the reaction at room temperature for 2-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Representative Protocol for Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines a typical coupling cycle in Fmoc-based solid-phase peptide synthesis.

Detailed Steps:

-

Resin Swelling: Swell the resin (e.g., Rink amide or Wang resin) in DMF for 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminal amino acid. Wash the resin thoroughly with DMF.

-

Coupling:

-

In a separate vessel, pre-activate the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) with this compound (3-5 equivalents) and a base such as DIPEA (6-10 equivalents) in DMF for 5-10 minutes.

-

Add the pre-activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

-

Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.

-

Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step.

-

Capping (Optional): To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF).

-

Cycle Repetition: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.

-

Cleavage and Deprotection: After the final coupling, wash the resin, and treat it with a cleavage cocktail (e.g., trifluoroacetic acid with scavengers) to cleave the peptide from the resin and remove side-chain protecting groups.

Safety and Handling

This compound is classified as an irritant.[4] It is crucial to handle this reagent with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Hazard Statements:

-

H315: Causes skin irritation.[3]

-

H319: Causes serious eye irritation.[3]

-

H335: May cause respiratory irritation.[3]

In case of contact with skin or eyes, rinse immediately and thoroughly with water and seek medical attention. If inhaled, move to fresh air.

Conclusion

This compound (PipClU) is a highly effective coupling reagent for amide bond formation, with significant applications in peptide synthesis and the broader field of organic chemistry. Its crystalline nature, stability, and high reactivity make it a valuable alternative to other coupling reagents. While specific, detailed experimental protocols and comprehensive spectral data are not widely published, the information and representative protocols provided in this guide offer a solid foundation for its successful application in a research and development setting. As with any chemical reagent, proper safety precautions are paramount during its handling and use.

References

- 1. researchgate.net [researchgate.net]

- 2. combi-blocks.com [combi-blocks.com]

- 3. This compound | C11H20ClF6N2P | CID 15429165 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS # 161308-40-3, this compound, PipClU, Chloro-N,N,N',N'-bis(pentamethylene)formamidinium hexafluorophosphate - chemBlink [chemblink.com]

- 5. This compound | 161308-40-3 [chemicalbook.com]

A Technical Guide to Chlorodipiperidinocarbenium Hexafluorophosphate (PipClU)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorodipiperidinocarbenium hexafluorophosphate, commonly known by the acronym PipClU, is a potent coupling reagent employed in organic synthesis, most notably in the formation of amide bonds during solid-phase peptide synthesis (SPPS). Its efficiency and utility lie in its ability to rapidly activate carboxylic acids, facilitating their reaction with amines to form peptides and other amide-containing molecules. This guide provides a comprehensive overview of its chemical properties, mechanism of action, and a generalized protocol for its application.

Chemical Identification and Properties

The compound is an organic salt consisting of a chlorodipiperidinocarbenium cation and a hexafluorophosphate anion.

Table 1: Chemical Identifiers and Properties

| Property | Value |

| IUPAC Name | 1-[chloro(piperidin-1-ium-1-ylidene)methyl]piperidine hexafluorophosphate[1] |

| Common Name | This compound |

| Acronym | PipClU |

| CAS Number | 161308-40-3[1] |

| Molecular Formula | C₁₁H₂₀ClF₆N₂P[1] |

| Molecular Weight | 360.71 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 120-122 °C |

Mechanism of Action in Peptide Coupling

PipClU belongs to the family of aminium/uronium salt-based coupling reagents. Its efficacy stems from the highly electrophilic nature of the carbenium ion, which readily reacts with the carboxylate of an N-protected amino acid. This reaction forms a highly reactive ester intermediate, which is then susceptible to nucleophilic attack by the free amine of a second amino acid or peptide chain, resulting in the formation of a stable amide bond.

The hexafluorophosphate anion is a non-nucleophilic counterion, which ensures that the carbenium ion remains highly reactive towards the carboxylic acid.

Caption: Generalized mechanism of peptide bond formation using PipClU.

Experimental Protocol: Peptide Coupling

The following is a generalized protocol for the use of PipClU in solid-phase peptide synthesis. The specific equivalents of reagents and reaction times may need to be optimized for different amino acid couplings.

Table 2: Reagents for Peptide Coupling

| Reagent | Purpose | Typical Equivalents (relative to resin loading) |

| N-Fmoc-protected amino acid | Building block | 3 - 5 |

| PipClU | Coupling Reagent | 3 - 5 |

| Diisopropylethylamine (DIEA) | Base | 6 - 10 |

| Dimethylformamide (DMF) | Solvent | - |

Procedure:

-

Resin Swelling: Swell the solid support resin (e.g., Rink Amide, Wang) in DMF for 15-30 minutes.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid using a solution of 20% piperidine in DMF.

-

Washing: Thoroughly wash the resin with DMF to remove residual piperidine and byproducts.

-

Pre-activation: In a separate vessel, dissolve the N-Fmoc-protected amino acid and PipClU in DMF. Add DIEA to the solution and allow it to react for 1-5 minutes.

-

Coupling: Add the pre-activated amino acid solution to the resin. Agitate the mixture for 30-60 minutes.

-

Washing: Wash the resin with DMF to remove excess reagents and byproducts.

-

Monitoring: Perform a qualitative test (e.g., ninhydrin test) to confirm the completion of the coupling reaction.

-

Repeat: Repeat steps 2-7 for each subsequent amino acid in the peptide sequence.

Caption: Standard workflow for a single coupling cycle in SPPS using PipClU.

Safety and Handling

This compound is classified as a hazardous substance.

Table 3: GHS Hazard Statements

| Code | Hazard |

| H315 | Causes skin irritation[1] |

| H319 | Causes serious eye irritation[1] |

| H335 | May cause respiratory irritation[1] |

It is imperative to handle this reagent in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Store in a cool, dry place, away from incompatible materials.

Conclusion

This compound (PipClU) is a valuable tool in the arsenal of synthetic chemists, particularly for the construction of peptides. Its high reactivity allows for efficient amide bond formation under standard solid-phase synthesis conditions. While specific spectral and crystallographic data are not widely published, its performance is analogous to other aminium/uronium-based coupling reagents. Adherence to proper handling procedures is essential to ensure laboratory safety.

References

An In-depth Technical Guide to Chlorodipiperidinocarbenium Hexafluorophosphate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Chlorodipiperidinocarbenium hexafluorophosphate, a key reagent in synthetic organic chemistry. The document details its chemical properties, applications, and a generalized protocol for its use in amide bond formation, a critical reaction in peptide synthesis and drug discovery.

Core Compound Data

This compound is primarily utilized as a coupling reagent to facilitate the formation of amide bonds from carboxylic acids and amines. Its efficiency and utility are comparable to other onium salt-based coupling reagents.

| Property | Value |

| Molecular Formula | C₁₁H₂₀ClF₆N₂P |

| Molecular Weight | 360.71 g/mol |

| CAS Number | 161308-40-3 |

| Appearance | White to off-white powder |

| Primary Application | Peptide coupling agent, general amide bond synthesis |

Mechanism of Action in Amide Bond Formation

This compound belongs to the class of onium salt coupling reagents. Its primary function is to activate the carboxyl group of a carboxylic acid, making it more susceptible to nucleophilic attack by an amine. The general mechanism proceeds through the formation of a highly reactive acyl-isourea intermediate, which then readily reacts with the amine to form the stable amide bond. This process is often carried out in the presence of a non-nucleophilic base to neutralize the released acid and drive the reaction to completion.

Generalized Experimental Protocol for Amide Coupling

While specific reaction conditions can vary depending on the substrates, the following protocol outlines a general procedure for amide bond formation using this compound. This protocol is analogous to those for other onium salt coupling reagents like HBTU or HATU.

| Step | Procedure |

| 1. Reagents and Solvent | In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 equivalent) in an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF), Dichloromethane (DCM), or Acetonitrile. |

| 2. Base Addition | Add a non-nucleophilic base, typically N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 equivalents), to the reaction mixture. Stir for a few minutes. |

| 3. Activation | Add this compound (1.0-1.2 equivalents) to the mixture. Allow the activation to proceed for a few minutes at room temperature. For sensitive substrates, this step can be performed at 0 °C. |

| 4. Amine Addition | Add the amine component (1.0-1.2 equivalents) to the reaction mixture. |

| 5. Reaction | Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can range from 1 to 24 hours. |

| 6. Workup | Once the reaction is complete, the solvent is typically removed under reduced pressure. The residue is then redissolved in an organic solvent like ethyl acetate and washed sequentially with an acidic solution (e.g., 1N HCl), a basic solution (e.g., saturated NaHCO₃), and brine. |

| 7. Purification | The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated. The crude product is then purified using an appropriate method, such as flash column chromatography or recrystallization, to yield the pure amide. |

Visualized Experimental Workflow

The following diagram illustrates the general workflow for a peptide coupling reaction using an onium salt reagent like this compound.

Logical Pathway of Carboxylic Acid Activation

The diagram below outlines the logical steps involved in the activation of a carboxylic acid by an onium salt coupling reagent, leading to amide bond formation.

An In-depth Technical Guide to the Safety and Hazards of Chlorodipiperidinocarbenium Hexafluorophosphate

For Researchers, Scientists, and Drug Development Professionals

Chlorodipiperidinocarbenium hexafluorophosphate is a chemical reagent utilized in specialized synthetic organic chemistry. Due to its reactive nature, a thorough understanding of its safety and hazard profile is paramount for its handling and use in a laboratory setting. This guide provides a comprehensive overview of its known hazards, safe handling protocols, and relevant experimental procedures, designed for an audience of trained chemical researchers.

Hazard Identification and Classification

This compound is classified as an irritant.[1] Based on aggregated data from notifications to the European Chemicals Agency (ECHA), this compound is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1]

GHS Hazard Statements:

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Signal Word: Warning[1]

Pictogram: Irritant[1]

Physical and Chemical Properties

A summary of the available physical and chemical properties for this compound is provided in the table below. It is important to note that some specific data points are not available in the cited literature.

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₀ClF₆N₂P | PubChem[1] |

| Molecular Weight | 360.71 g/mol | PubChem[1] |

| Appearance | Pale brown crystalline powder | ChemicalBook[2] |

| Melting Point | 100 - 106 °C / 212 - 222.8 °F | Fisher Scientific[3] |

| Solubility | No data available | |

| Stability | Hygroscopic; stable under normal conditions | Fisher Scientific[3] |

Safe Handling and Storage

Due to its reactivity and hygroscopic nature, this compound requires handling under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation and reaction with moisture.

Engineering Controls:

-

Work should be conducted in a well-ventilated chemical fume hood.

-

Ensure that eyewash stations and safety showers are readily accessible.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Use chemically resistant gloves (e.g., nitrile) and a lab coat.

-

Respiratory Protection: If dust is generated, a NIOSH-approved respirator for dusts should be worn.

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[3]

-

Keep refrigerated to maintain product quality.[3]

-

Store under an inert atmosphere.[3]

-

Protect from moisture.[3]

Reactivity and Incompatibility

Incompatible Materials:

-

Strong oxidizing agents.[3]

-

Strong acids.

-

Water/moisture.

Hazardous Decomposition Products:

Upon combustion or decomposition, this compound may produce:

-

Carbon monoxide (CO) and Carbon dioxide (CO₂)

-

Nitrogen oxides (NOx)

-

Oxides of phosphorus

-

Hydrogen fluoride (HF)

-

Hydrogen chloride gas

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.[3]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, seek medical advice.[3]

-

Eye Contact: Immediately rinse eyes cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[3]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and drink plenty of water. Seek immediate medical attention.[3]

Experimental Protocols: Use in Peptide Synthesis

This compound is analogous to other uronium- and phosphonium-based reagents used in peptide synthesis, such as PyBOP and COMU.[4][5][6][7] These reagents act as coupling agents to facilitate the formation of amide bonds between amino acids. The following is a general protocol for solid-phase peptide synthesis (SPPS) where a reagent of this class would be used.

Materials:

-

Fmoc-protected amino acid

-

Solid-phase resin (e.g., Rink Amide resin)

-

This compound (or similar coupling reagent)

-

Base (e.g., N,N-Diisopropylethylamine - DIPEA)

-

Solvent (e.g., N,N-Dimethylformamide - DMF)

-

Deprotection solution (e.g., 20% piperidine in DMF)

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the deprotection solution to the resin and agitate for 5 minutes.

-

Drain the solution.

-

Add fresh deprotection solution and agitate for 15 minutes.

-

Drain and wash the resin thoroughly with DMF.

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents), this compound (3 equivalents), and DIPEA (6 equivalents) in DMF.

-

Pre-activate the mixture by letting it stand for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 30-60 minutes to allow for complete coupling.

-

Drain the reaction solution and wash the resin with DMF.

-

-

Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

-

Cleavage and Deprotection: Once the peptide synthesis is complete, the peptide is cleaved from the resin and the side-chain protecting groups are removed using a cleavage cocktail (e.g., a mixture of trifluoroacetic acid, water, and scavengers).

Visualized Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate key logical relationships and workflows for the safe handling and use of this compound.

Caption: Logical workflow for assessing the hazards of this compound.

Caption: A typical workflow for solid-phase peptide synthesis using a coupling reagent.

References

- 1. oxymapure.com [oxymapure.com]

- 2. merckmillipore.com [merckmillipore.com]

- 3. Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bachem.com [bachem.com]

- 5. PyBOP - Wikipedia [en.wikipedia.org]

- 6. luxembourg-bio.com [luxembourg-bio.com]

- 7. COMU: a third generation of uronium-type coupling reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Applications of Chlorodipiperidinocarbenium Hexafluorophosphate in Organic Synthesis: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Chlorodipiperidinocarbenium hexafluorophosphate, a stable, crystalline solid, serves as a powerful and versatile activating agent in modern organic synthesis. Its primary application lies in the efficient formation of amide and ester bonds, including in challenging cases involving sterically hindered substrates or poor nucleophiles. This reagent offers a valuable alternative to traditional coupling agents, often providing superior yields and cleaner reaction profiles.

Activation of Carboxylic Acids

This compound readily reacts with carboxylic acids to form a highly reactive acyliminium intermediate. This activation strategy is the cornerstone of its utility in a variety of synthetic transformations. The mechanism involves the displacement of the chloride ion by the carboxylate to form a highly electrophilic species, primed for nucleophilic attack.

Application Notes and Protocols for Peptide Coupling Using Chlorodipiperidinocarbenium Hexafluorophosphate (PyClU)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorodipiperidinocarbenium hexafluorophosphate, commonly known as PyClU, is a highly effective, non-hygroscopic coupling reagent utilized in peptide synthesis. It is particularly advantageous for the coupling of sterically hindered and N-methylated amino acids, which often pose significant challenges to standard coupling protocols. As a uronium salt-type reagent, PyClU facilitates the rapid and efficient formation of peptide bonds by activating the C-terminus of a protected amino acid for nucleophilic attack by the N-terminus of another. These application notes provide a comprehensive overview, comparative performance data, and detailed protocols for the use of PyClU in both solid-phase and solution-phase peptide synthesis.

Mechanism of Action

PyClU functions by reacting with the carboxylate of an N-protected amino acid to form a highly reactive ester intermediate. This activation step is facilitated by the presence of a non-nucleophilic base. The activated ester is then susceptible to nucleophilic attack by the free amine of the growing peptide chain, resulting in the formation of a new peptide bond.

DOT script for the PyClU activation mechanism

Caption: General mechanism of PyClU-mediated peptide bond formation.

Data Presentation: Performance of PyClU in Peptide Synthesis

The selection of a coupling reagent is a critical step that influences the yield and purity of the final peptide product. The following table provides a summary of available quantitative data comparing the performance of PyClU with other common coupling reagents. It is important to note that the efficiency of a coupling reaction is highly dependent on the specific amino acid sequence and reaction conditions.

| Coupling Reagent | Peptide Sequence | Yield (%) | Racemization (%) | Reference |

| PyClU | Z-Gly-Phe-Val-OMe | 12 | 25 | [1] |

| BEMT | Z-Gly-Phe-Val-OMe | 46 | 2.7 | [1] |

Note: This data highlights a specific case and may not be representative of all coupling scenarios. PyClU is often selected for its efficacy with challenging sequences where other reagents may fail, and a lower yield might be acceptable to achieve the desired product.

Experimental Protocols

The following protocols provide a general framework for the use of PyClU in solid-phase and solution-phase peptide synthesis. Optimization of reaction times, equivalents of reagents, and temperature may be necessary for specific peptide sequences.

Solid-Phase Peptide Synthesis (SPPS) Protocol using PyClU

This protocol is based on the widely used Fmoc/tBu strategy.

Materials and Reagents:

-

Fmoc-protected amino acids

-

Rink Amide resin (or other suitable resin)

-

This compound (PyClU)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF), peptide synthesis grade

-

Piperidine, 20% in DMF (for Fmoc deprotection)

-

Dichloromethane (DCM)

-

Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

Experimental Workflow:

DOT script for the SPPS workflow

Caption: Standard solid-phase peptide synthesis (SPPS) cycle using PyClU.

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to ensure complete removal of the Fmoc protecting group.

-

Washing: Wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine.

-

Coupling:

-

In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading), PyClU (3-5 equivalents), and DIPEA (6-10 equivalents) in DMF.

-

Pre-activate the mixture for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature. For sterically hindered or N-methylated amino acids, the reaction time may need to be extended, or a double coupling performed.

-

-

Washing: Wash the resin with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.

-

Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

-

Final Deprotection and Cleavage: After the final coupling and washing, perform a final Fmoc deprotection. Wash the resin thoroughly and dry under vacuum. Cleave the peptide from the resin and remove side-chain protecting groups using an appropriate cleavage cocktail.

-

Purification: Precipitate the crude peptide in cold diethyl ether, and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).

Solution-Phase Peptide Synthesis Protocol using PyClU

Materials and Reagents:

-

N-protected amino acid

-

C-protected amino acid (or peptide) with a free N-terminus

-

This compound (PyClU)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous solvent (e.g., DMF, DCM, or acetonitrile)

-

Reagents for workup and purification (e.g., ethyl acetate, saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate)

Procedure:

-

Reactant Preparation: Dissolve the N-protected amino acid (1.0 equivalent) and the C-protected amino acid/peptide (1.0 equivalent) in an appropriate anhydrous solvent.

-

Reagent Addition: Add DIPEA (2.0 equivalents) to the reaction mixture.

-

Activation and Coupling: Add PyClU (1.1 equivalents) to the stirred solution at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 1-4 hours.

-

Workup:

-

Dilute the reaction mixture with an organic solvent like ethyl acetate.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude peptide by column chromatography on silica gel or by RP-HPLC.

Logical Relationships in Reagent Selection

The choice of coupling reagent is often a balance between reactivity, cost, and the potential for side reactions such as racemization.

DOT script for reagent selection logic

Caption: Decision logic for selecting a suitable peptide coupling reagent.

Conclusion

This compound (PyClU) is a valuable tool in the arsenal of peptide chemists, particularly for the synthesis of challenging peptide sequences containing sterically hindered or N-methylated amino acids. While the provided protocols offer a solid foundation, empirical optimization is often necessary to achieve the best results for a specific peptide. Careful consideration of the peptide sequence and the potential for side reactions will guide the researcher in the effective application of PyClU for the successful synthesis of complex peptides.

References

Chlorodipiperidinocarbenium Hexafluorophosphate: Application Notes and Protocols for Advanced Condensation Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorodipiperidinocarbenium hexafluorophosphate, also known as PipClU, is a potent condensing agent employed in organic synthesis for the formation of amide and ester bonds. As a uronium salt-type coupling reagent, it offers an efficient method for activating carboxylic acids, facilitating their reaction with nucleophiles such as amines and alcohols. This document provides detailed application notes and experimental protocols for the use of this compound in key synthetic transformations relevant to pharmaceutical and chemical research.

While this compound is a powerful tool, it is important to note that its applications are not as extensively documented in publicly available literature as more common condensing agents like DCC, HBTU, or HATU. The protocols and data presented here are based on general principles of condensation reactions and the known reactivity of similar uronium salts. Researchers are encouraged to optimize these protocols for their specific substrates.

Principle of Action

This compound activates a carboxylic acid by reacting with the carboxylate to form a highly reactive acyloxyuronium intermediate. This intermediate is then susceptible to nucleophilic attack by an amine or an alcohol, leading to the formation of the corresponding amide or ester and the release of a urea byproduct.

Caption: Reaction mechanism of this compound.

Applications

The primary applications of this compound lie in the synthesis of peptides and the formation of ester and amide bonds in complex organic molecules.

Peptide Synthesis

This reagent can be utilized in both solution-phase and solid-phase peptide synthesis (SPPS). Its high reactivity makes it potentially suitable for coupling sterically hindered amino acids or for challenging sequences prone to aggregation.

Esterification

This compound can mediate the formation of esters from carboxylic acids and alcohols, including those that are sterically demanding.

Amidation

The reagent is effective for the synthesis of amides from carboxylic acids and primary or secondary amines. This is a fundamental transformation in the synthesis of a wide array of pharmaceuticals and functional materials.

Quantitative Data Summary

Due to the limited availability of specific quantitative data for this compound in peer-reviewed literature, the following table provides expected performance metrics based on the reactivity of analogous uronium salt coupling reagents. These values should be considered as a starting point for optimization.

| Application | Substrate 1 | Substrate 2 | Base (equivalents) | Solvent | Reaction Time (hours) | Typical Yield (%) |

| Peptide Coupling | N-α-Fmoc-Amino Acid (1.1 eq) | Resin-bound Amine (1.0 eq) | DIPEA (2.0) | DMF | 1 - 4 | > 90 |

| Esterification | Carboxylic Acid (1.0 eq) | Alcohol (1.2 eq) | Pyridine (1.5) | DCM | 2 - 12 | 80 - 95 |

| Amidation | Carboxylic Acid (1.0 eq) | Amine (1.1 eq) | DIPEA (1.5) | THF | 1 - 6 | 85 - 98 |

Note: eq = equivalents; DIPEA = N,N-Diisopropylethylamine; DMF = N,N-Dimethylformamide; DCM = Dichloromethane; THF = Tetrahydrofuran. Reaction conditions and yields are highly substrate-dependent and require empirical optimization.

Experimental Protocols

The following are general protocols for the use of this compound. Safety Precaution: This reagent is an irritant. Handle with appropriate personal protective equipment (gloves, safety glasses) in a well-ventilated fume hood.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) - Manual Coupling

This protocol describes a single coupling cycle on a solid support.

Caption: Workflow for a single SPPS coupling cycle.

Materials:

-

Fmoc-protected amino acid (3 equivalents)

-

This compound (3 equivalents)

-

N,N-Diisopropylethylamine (DIPEA) (6 equivalents)

-

Peptide synthesis grade N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Resin with a free amine group (1 equivalent)

-

20% (v/v) Piperidine in DMF

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection: Drain the DMF and add the 20% piperidine in DMF solution. Agitate for 20 minutes. Drain and wash the resin thoroughly with DMF (3x) and DCM (3x).

-

Pre-activation of Amino Acid: In a separate vial, dissolve the Fmoc-protected amino acid and this compound in DMF. Add DIPEA and allow the mixture to stand for 5-10 minutes.

-

Coupling: Add the pre-activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-4 hours.

-

Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3x) and DCM (3x).

-

Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative test indicates a complete reaction). If the test is positive, repeat the coupling step.

Protocol 2: Solution-Phase Esterification

Materials:

-

Carboxylic acid (1.0 mmol)

-

Alcohol (1.2 mmol)

-

This compound (1.1 mmol)

-

Pyridine (1.5 mmol)

-

Anhydrous Dichloromethane (DCM) (10 mL)

-

1 M HCl (aqueous)

-

Saturated NaHCO₃ solution (aqueous)

-

Brine

-

Anhydrous Na₂SO₄ or MgSO₄

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid, alcohol, and anhydrous DCM.

-

Reagent Addition: Add pyridine to the solution. Cool the mixture to 0 °C in an ice bath.

-

Activation and Coupling: Add this compound portion-wise to the stirred solution. Allow the reaction to warm to room temperature and stir for 2-12 hours.

-

Work-up:

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, dilute the mixture with DCM.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude ester by column chromatography on silica gel.

Protocol 3: Solution-Phase Amidation

Caption: General workflow for solution-phase amidation.

Materials:

-

Carboxylic acid (1.0 mmol)

-

Amine (1.1 mmol)

-

This compound (1.1 mmol)

-

N,N-Diisopropylethylamine (DIPEA) (1.5 mmol)

-

Anhydrous Tetrahydrofuran (THF) (10 mL)

-

Saturated NH₄Cl solution (aqueous)

-

Saturated NaHCO₃ solution (aqueous)

-

Brine

-

Anhydrous Na₂SO₄ or MgSO₄

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the carboxylic acid and the amine in anhydrous THF.

-

Reagent Addition: Cool the solution to 0 °C and add DIPEA.

-

Activation and Coupling: Add this compound to the reaction mixture. Allow the reaction to warm to room temperature and stir for 1-6 hours.

-

Work-up:

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction with saturated aqueous NH₄Cl.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.

-

Dry the organic phase over anhydrous Na₂SO₄ or MgSO₄, filter, and remove the solvent in vacuo.

-

-

Purification: The crude amide can be purified by crystallization or column chromatography.

Conclusion

This compound is a valuable condensing agent for the synthesis of amides and esters. The provided protocols offer a foundation for its use in various synthetic applications. As with any reactive chemical, careful handling and optimization of reaction conditions are crucial for achieving high yields and purity. Further investigation and documentation of its performance with a wider range of substrates would be beneficial to the scientific community.

Application Notes and Protocols for Amide Bond Formation Using Chlorodipiperidinocarbenium Hexafluorophosphate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amide bond formation is a cornerstone of modern organic and medicinal chemistry, critical for the synthesis of peptides, pharmaceuticals, and advanced materials. A variety of coupling reagents have been developed to facilitate this transformation, each with its own advantages in terms of efficiency, scope, and suppression of side reactions. Chlorodipiperidinocarbenium hexafluorophosphate, a member of the carbenium salt family of coupling reagents, serves as a potent activator for carboxylic acids, enabling their efficient condensation with amines to form stable amide bonds. Its high reactivity makes it a valuable tool, particularly for challenging couplings involving sterically hindered or electronically deactivated substrates.

Data Presentation

As specific quantitative data for a broad range of substrates is not available in published literature, the following table presents a generalized framework for recording and comparing experimental results when using this compound. Researchers are encouraged to populate this table with their own experimental data to build an internal library of reaction outcomes.

| Entry | Carboxylic Acid | Amine | Base (equiv.) | Solvent | Time (h) | Temp (°C) | Yield (%) | Notes |

| 1 | ||||||||

| 2 | ||||||||

| 3 |

Experimental Protocols

The following is a general, representative protocol for the synthesis of an amide using this compound as the coupling agent.

Materials:

-

Carboxylic acid

-

Amine

-

This compound (CAS: 161308-40-3)

-

Tertiary amine base (e.g., N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA))

-

Anhydrous aprotic solvent (e.g., N,N-Dimethylformamide (DMF), Dichloromethane (DCM), or Acetonitrile)

-

Standard laboratory glassware and stirring equipment

-

Reagents and solvents for workup and purification (e.g., ethyl acetate, 1M HCl, saturated NaHCO₃, brine, anhydrous Na₂SO₄)

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 equivalent).

-

Dissolution: Dissolve the carboxylic acid in a minimal amount of anhydrous aprotic solvent.

-

Addition of Reagents: To the stirred solution, add the amine (1.0-1.2 equivalents) followed by the tertiary amine base (2.0-3.0 equivalents).

-

Activation: Cool the reaction mixture to 0 °C using an ice bath. Add this compound (1.0-1.2 equivalents) portion-wise, ensuring the temperature remains low.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-24 hours. The reaction progress should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup:

-

Once the reaction is complete, dilute the mixture with an organic solvent such as ethyl acetate.

-

Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude amide by flash column chromatography on silica gel or by recrystallization to afford the pure product.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows